1-((3-(3-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-methoxybenzyl)urea
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Description
1-((3-(3-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-methoxybenzyl)urea is a useful research compound. Its molecular formula is C19H20ClN3O4 and its molecular weight is 389.84. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Compounds
Researchers have been focused on synthesizing novel heterocyclic compounds derived from similar chemical structures, demonstrating their commitment to exploring new therapeutic agents and biochemical tools. For instance, Bekircan et al. (2015) synthesized novel heterocyclic compounds starting from a related compound, which were then tested for their lipase and α-glucosidase inhibition activities. This indicates a potential application in the development of treatments for diseases where enzyme inhibition is beneficial (Bekircan, Ülker, & Menteşe, 2015).
Biological Activities
The exploration of biological activities of synthesized compounds is a key area of interest. Ling et al. (2008) synthesized novel thiazolyl urea derivatives and evaluated their antitumor activities, showcasing the potential of such compounds in cancer therapy (Ling, Xin, Zhong, & Jian‐xin, 2008). Additionally, Reddy et al. (2015) synthesized a new series of urea, thiourea, and selenourea derivatives with thiazole moieties and screened them for their antioxidant activity, revealing promising compounds for further investigation as antioxidant agents (Reddy, Srinivasulu, Peddanna, Apparao, & Ramesh, 2015).
Analytical Methods
In the realm of analytical chemistry, Liang et al. (2020) synthesized deuterium-labeled analogs of a similar compound for use as internal standards in LC–MS analysis, highlighting the importance of accurate measurement techniques in pharmacokinetics and drug metabolism studies (Liang, Wang, Yan, & Wang, 2020).
Properties
IUPAC Name |
1-[[3-(3-chlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-3-[(4-methoxyphenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O4/c1-26-16-7-5-13(6-8-16)10-21-18(24)22-11-17-12-23(19(25)27-17)15-4-2-3-14(20)9-15/h2-9,17H,10-12H2,1H3,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWYJQIWZVUWLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NCC2CN(C(=O)O2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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